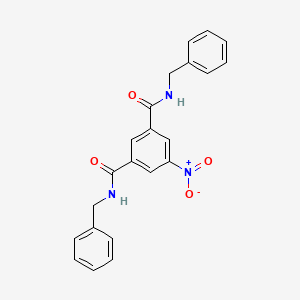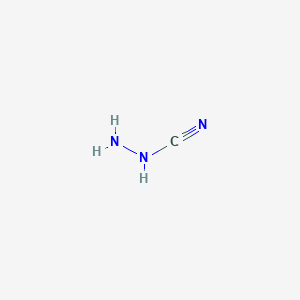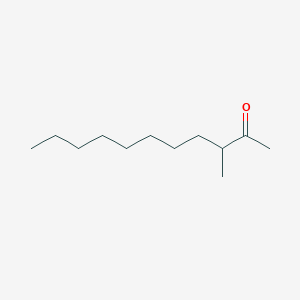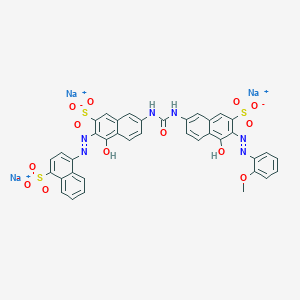
Direct Red 26
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Direct Red 26, also known as C.I. 29190, is a synthetic azo dye commonly used in the textile industry for dyeing cotton, silk, wool, and nylon. It belongs to the class of direct dyes, which are anionic dyes that adhere to the fabric molecules without the need for a mordant. This compound is known for its bright red color and is used in various applications, including biological staining and as a pH indicator .
Méthodes De Préparation
The synthesis of Direct Red 26 involves the diazotization of aromatic amines followed by coupling with aromatic compounds. The general synthetic route includes the following steps:
Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling: The diazonium salts are then coupled with aromatic compounds containing hydroxyl or amino groups to form the azo dye.
Industrial production of this compound typically involves the use of sodium nitrite and hydrochloric acid for diazotization, followed by coupling with naphthol derivatives under alkaline conditions .
Analyse Des Réactions Chimiques
Direct Red 26 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form aromatic amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common reagents used in these reactions include sodium dithionite for reduction and potassium permanganate for oxidation. The major products formed from these reactions are typically aromatic amines and azoxy compounds .
Applications De Recherche Scientifique
Direct Red 26 has several scientific research applications, including:
Biological Staining: It is used as a stain in histology and cytology to highlight structures in biological tissues.
pH Indicator: It is used as a pH indicator in various chemical analyses.
Adsorption Studies: It is used in studies involving the adsorption of dyes onto various substrates, such as activated carbon and biosorbents.
Environmental Studies: It is used in research on the removal of dyes from wastewater using various adsorbents and treatment methods.
Mécanisme D'action
The mechanism of action of Direct Red 26 involves its interaction with the fabric molecules through hydrogen bonding and van der Waals forces. The dye molecules are planar and can align themselves along the cellulose fibers, maximizing these interactions. The anionic nature of the dye allows it to interact with the positively charged sites on the fabric, leading to strong adsorption .
Comparaison Avec Des Composés Similaires
Direct Red 26 can be compared with other direct dyes such as Direct Blue 1 and Direct Orange 25. These dyes share similar properties, such as being anionic and having high affinity for cellulosic fibers. this compound is unique in its bright red color and specific applications in biological staining and pH indication .
Similar Compounds
- Direct Blue 1
- Direct Orange 25
- Direct Black 38
- Direct Brown 95
Propriétés
Numéro CAS |
83221-78-7 |
|---|---|
Formule moléculaire |
C38H25N6Na3O13S3 |
Poids moléculaire |
938.8 g/mol |
Nom IUPAC |
trisodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C38H28N6O13S3.3Na/c1-57-30-9-5-4-8-29(30)42-44-35-33(60(54,55)56)19-21-17-23(11-13-25(21)37(35)46)40-38(47)39-22-10-12-24-20(16-22)18-32(59(51,52)53)34(36(24)45)43-41-28-14-15-31(58(48,49)50)27-7-3-2-6-26(27)28;;;/h2-19,45-46H,1H3,(H2,39,40,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3 |
Clé InChI |
NZDSGDCNEHVEEX-UHFFFAOYSA-K |
SMILES canonique |
COC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C7=CC=CC=C76)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


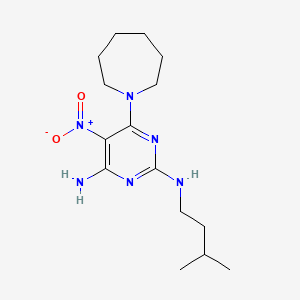
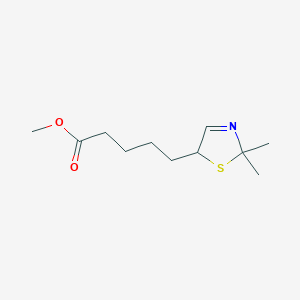
![N-[(6-nitro-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B14148432.png)
![methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14148444.png)
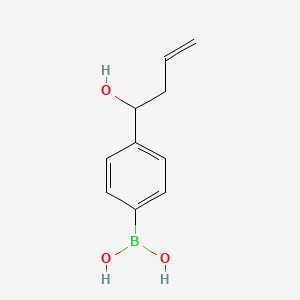
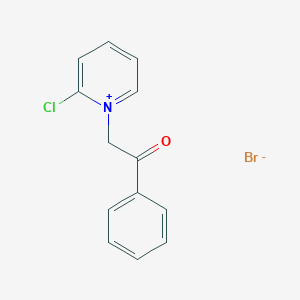
![2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline](/img/structure/B14148463.png)
![1-[2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone](/img/structure/B14148465.png)
![1-(2,4-dinitrophenyl)-2-[10-(2-methoxybenzylidene)anthracen-9(10H)-ylidene]hydrazine](/img/structure/B14148472.png)


